N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium
Description
N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium is a quaternary ammonium compound that features a phenothiazine moiety. Phenothiazine derivatives are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is notable for its structural complexity and potential utility in various scientific domains.
Properties
CAS No. |
142047-86-7 |
|---|---|
Molecular Formula |
C27H41N2S+ |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
trimethyl(12-phenothiazin-10-yldodecyl)azanium |
InChI |
InChI=1S/C27H41N2S/c1-29(2,3)23-17-11-9-7-5-4-6-8-10-16-22-28-24-18-12-14-20-26(24)30-27-21-15-13-19-25(27)28/h12-15,18-21H,4-11,16-17,22-23H2,1-3H3/q+1 |
InChI Key |
YXGBPEFZKDRIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide.
Temperature: Mild to moderate temperatures (25-80°C).
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Raw Material Preparation: Purification of starting materials.
Reaction: Conducting the quaternization reaction under controlled conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium involves its interaction with biological membranes and proteins. The phenothiazine moiety can intercalate into lipid bilayers, disrupting membrane integrity and function. Additionally, the quaternary ammonium group can interact with negatively charged sites on proteins, affecting their activity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
